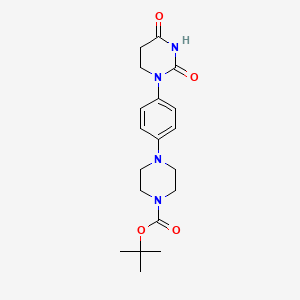
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The piperidinyl group can be introduced via nucleophilic substitution reactions, and the methylsulfonyl group is often added using sulfonylation reactions with reagents like methanesulfonyl chloride .
Industrial Production Methods
Industrial production of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are commonly employed in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanesulfonyl chloride for sulfonylation, various amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound with a simpler structure.
5-piperazinyl-3-sulfonylindazoles: Known for their selective 5-HT6 antagonist activity.
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole: Another derivative with potent biological activity.
Uniqueness
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its methylsulfonyl and piperidinyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
478827-09-7 |
|---|---|
Molekularformel |
C13H17N3O3S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C13H17N3O3S/c1-20(17,18)16-6-4-11(5-7-16)19-12-2-3-13-10(8-12)9-14-15-13/h2-3,8-9,11H,4-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
XNKWBDQMIXJEIC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



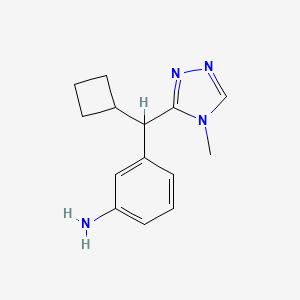
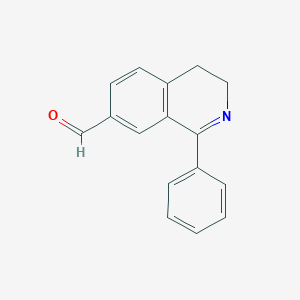

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
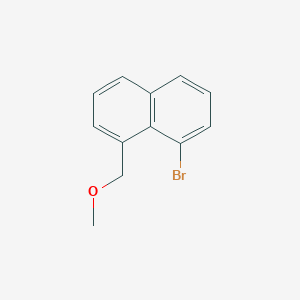


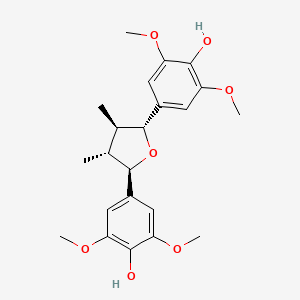

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)

